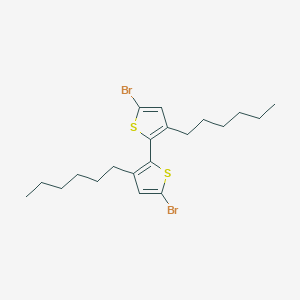

5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene

Descripción

Historical Context and Evolution of Oligo- and Polythiophenes in Organic Electronics

The journey of thiophene-based materials in electronics began with the discovery of conducting polymers in the late 1970s, a breakthrough recognized with the 2000 Nobel Prize in Chemistry. wikipedia.org Polythiophenes, polymers derived from the thiophene (B33073) monomer, were first synthesized in the early 1980s. taylorandfrancis.com However, the initial unsubstituted polythiophene was found to be insoluble, which limited its processability. taylorandfrancis.com A significant advancement came with the introduction of alkyl side chains to the thiophene ring, leading to soluble and processable poly(alkylthiophene)s (PATs) in 1985. oup.com This development was a critical step that opened the door for their application in various electronic devices.

Early research focused on understanding the fundamental properties of these materials, such as their ability to conduct electricity upon doping (oxidation or reduction) and their intriguing optical characteristics. wikipedia.orgtaylorandfrancis.com The conductivity of polythiophenes can be tuned over a vast range, from an insulating to a metallic state. taylorandfrancis.com The evolution from simple polythiophenes to more complex structures, including oligothiophenes (short, well-defined chains of thiophene units), has allowed for a more precise correlation between molecular structure and material properties. acs.orgpkusz.edu.cn This has been instrumental in the rational design of materials with tailored characteristics for specific applications. cmu.edu

Significance of Bithiophene Core Structures in Organic Semiconductor Design

Within the broader family of thiophene-based materials, bithiophene core structures have gained particular importance in the design of high-performance organic semiconductors. bohrium.comacs.org A bithiophene unit consists of two directly connected thiophene rings. This core structure offers several advantages over single thiophene units.

The direct linkage of two thiophene rings extends the π-conjugation, which is crucial for efficient charge transport. researchgate.net The planarity and rigidity of the bithiophene backbone can be controlled through chemical modification, influencing the intermolecular packing in the solid state, a key determinant of charge carrier mobility. acs.org Furthermore, the well-defined nature of bithiophene building blocks allows for precise control over the resulting polymer's structure and properties, which can be more challenging to achieve with the polymerization of monothiophene monomers. ossila.com The introduction of functional groups at specific positions on the bithiophene core, such as alkyl or alkoxy chains, enhances solubility and processability, making them suitable for solution-based fabrication techniques like spin coating. acs.orgchemimpex.com These modifications also allow for fine-tuning of the electronic energy levels (HOMO and LUMO) to optimize performance in devices like organic field-effect transistors (OFETs) and organic solar cells. acs.orgnih.gov

Specific Research Focus: 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene as a Key Monomeric Building Block

A prime example of a strategically designed bithiophene monomer is This compound . This molecule features a 2,2'-bithiophene (B32781) core with two bromine atoms at the 5 and 5' positions and two hexyl groups at the 3 and 3' positions. smolecule.com The hexyl groups impart excellent solubility in common organic solvents, a critical feature for the synthesis and processing of subsequent polymers. chemimpex.com

The bromine atoms at the 5 and 5' positions are particularly significant as they serve as reactive sites for various cross-coupling reactions, such as Suzuki or Stille coupling. ossila.com This allows for the straightforward synthesis of well-defined conjugated polymers and oligomers by reacting the dibrominated bithiophene with other aromatic building blocks. ossila.comossila.com The ability to precisely control the polymerization process through these coupling reactions is a major advantage for creating materials with reproducible properties and high performance. Therefore, this compound stands out as a versatile and indispensable monomeric unit in the ongoing development of advanced organic electronic materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(21)23-19(15)20-16(14-18(22)24-20)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSTXAGVEKUBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569779 | |

| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170702-05-3 | |

| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dibromo 3,3 Dihexyl 2,2 Bithiophene

Precursor Chemistry and Functionalization Pathways for Bithiophene Scaffolds

The foundation for synthesizing 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene lies in the construction and functionalization of the 2,2'-bithiophene (B32781) scaffold. The 2,2'-bithiophene unit serves as the core structure, which is then modified through various chemical reactions to introduce the desired substituents at specific positions.

A common starting point is the use of 3,3'-dibromo-2,2'-bithiophene (B32780). This precursor is crucial as it allows for subsequent reactions at the 3 and 3' positions. ossila.com Alkylation or arylation at these positions not only enhances solubility and enables solution-based processing but also influences the electronic and photophysical properties of the final material. ossila.com The introduction of functional groups can also significantly impact the crystallinity and morphology of thin films, which are critical for device performance. ossila.com

Targeted Bromination Strategies at the 5,5'-Positions

With the 3,3'-dihexyl-2,2'-bithiophene (B173766) intermediate in hand, the next critical step is the selective bromination of the 5 and 5' positions. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS). The reaction is often carried out in a solvent mixture, for example, glacial acetic acid and chloroform. rsc.org

The regioselectivity of this bromination is high due to the directing effects of the alkyl chains at the 3 and 3' positions. The electron-donating nature of the hexyl groups activates the adjacent 2 and 5 positions of the thiophene (B33073) rings, but steric hindrance from the already substituted 2 and 2' positions favors bromination at the 5 and 5' positions.

A different approach involves starting with 5,5'-dibromo-2,2'-bithiophene (B15582) and then introducing the hexyl chains. researchgate.net This method, however, can present challenges in controlling the regioselectivity of the subsequent alkylation.

Introduction of Hexyl Side Chains at the 3,3'-Positions

The introduction of hexyl side chains at the 3 and 3' positions is a key functionalization step that imparts solubility and influences the molecular packing of the final compound. uky.eduresearchgate.net These alkyl chains can be introduced through several synthetic routes.

One common method involves a Grignard reaction with 3,3'-dibromo-2,2'-bithiophene. researchgate.net This precursor is transformed into a di-Grignard reagent, which is then reacted with a hexyl halide. Another approach is the direct alkylation of a lithiated bithiophene species.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalysts.

For instance, in the synthesis of unsymmetrical dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes, a related class of compounds, the optimization of the catalyst system, solvent, and reaction time was shown to be critical for achieving high yields. acs.org In one study, using potassium sulfide (B99878) as the sulfur source with a copper catalyst in DMF at 145°C for 48 hours provided the highest yield. acs.org

Similarly, for bromination reactions, controlling the temperature and the rate of addition of the brominating agent can help to minimize the formation of over-brominated or isomeric byproducts. Purification techniques such as column chromatography and recrystallization are essential to obtain the final product with the high purity required for electronic applications. rsc.org

Table 1: Example of Reaction Condition Optimization

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | Toluene | 110 | 24 | 65 |

| 2 | Pd(dppf)Cl2 | Toluene | 110 | 24 | 78 |

| 3 | Cu(OAc)2 / 1,10-phenanthroline | DMF | 145 | 24 | 67 |

| 4 | Cu(OAc)2 / 1,10-phenanthroline | DMF | 145 | 48 | 82 |

Enabling Technologies in Synthesis (e.g., microwave, ultrasound irradiation)

To enhance reaction rates, improve yields, and promote greener synthetic routes, enabling technologies such as microwave irradiation and ultrasound are increasingly being employed in the synthesis of thiophene-based compounds.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve product yields and purity compared to conventional heating methods. researchgate.netmdpi.comprinceton.edu The rapid and uniform heating provided by microwaves can accelerate reactions like Stille and Suzuki couplings, which are often used in the synthesis of conjugated polymers derived from this compound. researchgate.netossila.com For example, microwave-assisted Stille coupling has been used to produce polythiophenes with higher molecular weights and lower polydispersity in a fraction of the time required by conventional heating. researchgate.netprinceton.edu

Ultrasound irradiation is another green chemistry technique that can accelerate chemical reactions. researchgate.netnih.govnih.gov Sonochemistry can enhance mass transfer and generate localized high temperatures and pressures, leading to faster reaction rates and higher yields under milder conditions. nih.govpsu.edu This method has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds, and holds promise for the efficient synthesis of functionalized bithiophenes. researchgate.netpsu.eduresearchgate.net

Table 2: Comparison of Conventional vs. Enabling Technologies in Synthesis

| Reaction Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Stille Coupling | Conventional Heating | 24 h | ~70 |

| Stille Coupling | Microwave Irradiation | 10 min | >85 |

| Condensation Reaction | Conventional Stirring | 6 h | ~80 |

| Condensation Reaction | Ultrasound Irradiation | 20 min | >90 |

Advanced Derivatization and Functionalization of the 5,5 Dibromo 3,3 Dihexyl 2,2 Bithiophene Scaffold

Further Functionalization at the Brominated Sites (5,5')

The bromine atoms on the 5,5'-dibromo-3,3'-dihexyl-2,2'-bithiophene scaffold are key to its utility as a monomer, serving as reactive handles for various cross-coupling reactions. These reactions enable the extension of the conjugated system by forming new carbon-carbon bonds, leading to the synthesis of a wide array of oligomers and polymers with tailored electronic and optical properties. The most prominently utilized methods for this purpose are the Suzuki, Stille, and Sonogashira cross-coupling reactions.

The Suzuki coupling reaction , which involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely employed strategy for the functionalization of this bithiophene derivative. For instance, the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been shown to produce 2,5-biaryl-3-hexylthiophene derivatives in moderate to good yields. nih.govnih.govresearchgate.net This approach allows for the introduction of a diverse range of aromatic moieties at the 5 and 5' positions, thereby tuning the electronic properties of the resulting molecule. The choice of solvent and base is critical for optimizing the reaction yield, with combinations like 1,4-dioxane/water and K₃PO₄ often proving effective. nih.govnih.gov

The Stille coupling reaction offers another powerful tool for the derivatization of the 5,5'-dibrominated scaffold. This reaction utilizes a palladium catalyst to couple the organohalide with an organostannane reagent. libretexts.orgharvard.edu It is particularly valuable for creating complex conjugated structures and has been used in the synthesis of various thiophene-containing polymers. The reaction conditions, including the choice of catalyst, ligands, and additives, can be tailored to control the reaction rate and yield. harvard.eduresearchgate.net

The Sonogashira coupling reaction provides a route to introduce alkyne functionalities onto the bithiophene core. This palladium- and copper-cocatalyzed reaction couples the dibromo-bithiophene with terminal alkynes. organic-chemistry.orgdaneshyari.comnih.govrsc.org The introduction of the rigid alkyne linker can significantly influence the planarity and electronic properties of the resulting conjugated system. daneshyari.comrsc.org Modern protocols have been developed to carry out Sonogashira couplings under milder, and even aerobic, conditions. daneshyari.com

Table 1: Cross-Coupling Reactions for Functionalization of Brominated Thiophene (B33073) Scaffolds

| Reaction | Reactants | Catalyst System | Key Features | Representative Products |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acids/esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Tolerant to various functional groups, proceeds in aqueous media. | Aryl-substituted bithiophenes |

| Stille Coupling | Organostannanes (e.g., R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Wide scope of reactants, air-stable reagents. | Stannylated bithiophenes, extended conjugated systems |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, Amine base | Forms C(sp)-C(sp²) bonds, introduces linear rigidity. | Alkynyl-substituted bithiophenes |

Regioselective Modification Techniques for Bithiophene Derivatives

While functionalization at the 5,5' positions is the most common strategy, achieving regioselective modification at other positions of the bithiophene scaffold is crucial for fine-tuning the molecular architecture and properties. The ability to selectively introduce substituents at the 3,3' or 4,4' positions allows for the creation of asymmetric or more complex substitution patterns, which can have a profound impact on the resulting material's morphology and electronic characteristics.

One effective method for achieving regioselective substitution involves a sequence of protection and deprotection steps. For example, to achieve functionalization at the 3,3' positions, a common strategy is to first brominate the more reactive 5,5' positions of a 3,3'-unsubstituted-2,2'-bithiophene. Following this, the 3,3' positions can be functionalized, and subsequently, the bromine atoms at the 5,5' positions can be removed through a debromination reaction. chemicalbook.com

A more direct approach to synthesizing 3,3'-functionalized-2,2'-bithiophenes involves the direct coupling of 3-substituted thiophene precursors. For instance, the synthesis of 3,3'-dibromo-2,2'-bithiophene (B32780) can be achieved through the coupling of 3-bromothiophene (B43185) using a freshly prepared solution of lithium diisopropylamide (LDA) followed by the addition of a copper(II) salt like CuCl₂. chemicalbook.com This provides a key intermediate for further regioselective functionalization.

Furthermore, metal-halogen exchange reactions can be employed to achieve regioselective lithiation at specific positions on the bithiophene ring, which can then be quenched with various electrophiles to introduce a wide range of functional groups. The choice of the organolithium reagent and the reaction conditions can influence the site of metalation.

Impact of Side Chain Modifications on Molecular Architecture

The hexyl side chains at the 3,3' positions of this compound play a critical role in ensuring solubility of the monomer and the resulting polymers in common organic solvents, which is essential for solution-based processing techniques. However, the nature of these side chains extends far beyond simply imparting solubility; it has a significant impact on the molecular architecture, solid-state packing, and ultimately, the electronic and physical properties of the derived materials. rsc.org

Alkyl Chain Length: The length of the alkyl side chains has been shown to directly influence the morphology and performance of poly(3-alkylthiophene)s (P3ATs). Longer alkyl chains can act as physical spacers, preventing excessive interdigitation of the polymer backbones. nih.govacs.org This can lead to enhanced backbone planarity and more ordered polymer chain aggregation. nih.govacs.org Conversely, shorter alkyl chains can lead to more crowded interdigitated packing structures. nih.govacs.org The thermal properties, such as the melting temperature (Tₘ), are also affected by the side chain length, with Tₘ generally decreasing as the alkyl chain length increases. researchgate.netrsc.org

Branched Alkyl Chains: The position of branching in the alkyl side chains has a profound effect on the thermal and morphological properties of P3ATs. Placing the branching point closer to the conjugated backbone leads to an increase in both the glass transition temperature (T₉) and the melting temperature (Tₘ). researchgate.netrsc.org This is attributed to a tighter packing in the side-chain direction, which reduces the free volume of the polymer system. researchgate.netrsc.org The steric hindrance introduced by branched side chains can also influence the planarity of the polymer backbone.

Functionalized Side Chains: The introduction of functional groups into the side chains offers another avenue for tuning the properties of bithiophene-based polymers. For example, incorporating polar side chains, such as those containing ether or ester groups, can alter the polymer's interaction with other materials and its self-assembly behavior. nsf.gov Side-chain engineering with electron-withdrawing groups, such as ethylrhodanine, has been shown to significantly impact the physicochemical properties and photovoltaic performance of benzodithiophene-thiophene copolymers. rsc.org Furthermore, hydrophilic glycol-based side chains can be introduced to improve the performance of these materials in bioelectronic applications by facilitating interaction with aqueous environments. researchgate.net

Table 2: Impact of Side Chain Variation on Polymer Properties

| Side Chain Modification | Effect on Molecular Architecture | Impact on Physical Properties | Example Application |

|---|---|---|---|

| Increased Alkyl Chain Length | Increased inter-chain spacing, potentially more planar backbone. | Lower melting temperature, altered solubility. | Organic photovoltaics |

| Branched Alkyl Chains | Increased steric hindrance, tighter side-chain packing. | Higher glass transition and melting temperatures. | Stretchable electronics |

| Functionalized Side Chains (e.g., ethers, esters) | Altered inter-chain interactions, potential for specific self-assembly. | Modified solubility, tunable electronic properties. | Organic field-effect transistors |

| Hydrophilic Side Chains (e.g., glycols) | Increased polarity, interaction with aqueous media. | Improved performance in bioelectronic devices. | Biosensors |

Polymerization and Oligomerization of 5,5 Dibromo 3,3 Dihexyl 2,2 Bithiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, making them ideal for the synthesis of conjugated polymers from monomers like 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene. These methods offer a high degree of control over the polymer's structure and molecular weight.

Suzuki Coupling Protocols for Conjugated Polymer Synthesis

The Suzuki coupling reaction, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely employed method for synthesizing conjugated polymers. nih.govresearchgate.net In the context of this compound, the bromine atoms serve as the leaving groups, reacting with a variety of arylboronic acids or esters to form new carbon-carbon bonds. nih.govresearchgate.net This reaction is favored for its tolerance of a wide range of functional groups, the use of relatively mild reaction conditions, and the generation of non-toxic byproducts. researchgate.net

The versatility of the Suzuki coupling allows for the incorporation of diverse aromatic and heteroaromatic units into the polymer backbone, enabling the fine-tuning of the resulting polymer's electronic and optical properties. For instance, copolymerization with monomers like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can yield wide-bandgap polymers suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

| Reactant 1 | Reactant 2 | Catalyst | Resulting Polymer/Molecule | Reference |

| 5,5'-Dibromo-2,2'-bithiophene (B15582) | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Palladium-based | F8T2 | ossila.com |

| 2,5-dibromo-3-hexylthiophene (B54134) | Various arylboronic acids | Pd(PPh3)4 | 5-aryl-2-bromo-3-hexylthiophene derivatives | nih.govresearchgate.net |

Stille Coupling Protocols for Polymerization

The Stille coupling reaction provides another effective pathway for the polymerization of this compound. This method involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. libretexts.org The bromine atoms on the bithiophene monomer make it a suitable substrate for Stille coupling. ossila.com

A key advantage of the Stille coupling is the stability of the organotin reagents. libretexts.org This reaction has been successfully used to synthesize a variety of conjugated polymers with well-defined structures. For example, it can be employed to create complex macromolecules for applications in organic electronics. researchgate.netacs.org The reaction conditions can be optimized to control the molecular weight and polydispersity of the resulting polymers. researchgate.net

Direct Arylation Polymerization Approaches

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Suzuki and Stille couplings. beilstein-journals.org DArP directly couples a C-H bond with a C-X (where X is a halide) bond, eliminating the need for pre-functionalization of one of the monomers with organometallic reagents. beilstein-journals.org This reduces waste and the use of toxic materials. beilstein-journals.org

In the context of this compound, DArP would involve the reaction of the dibrominated monomer with an aromatic compound containing an activatable C-H bond. While significant progress has been made in DArP, challenges remain in controlling the selectivity and preventing side reactions. beilstein-journals.org Recent research has explored room-temperature DArP, which could further improve the energy efficiency and cost-effectiveness of conjugated polymer synthesis. beilstein-journals.org

Electrochemical Polymerization Mechanisms and Film Formation Behavior

Electrochemical polymerization offers a direct method to synthesize and deposit conjugated polymer films onto an electrode surface. In this process, the monomer, this compound, is oxidized at an electrode to form radical cations. These radical cations then couple to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode surface.

The mechanism involves the initial oxidation of the thiophene (B33073) monomer, which can be influenced by the presence of other species in the electrolyte solution. dtic.milsciforum.net For instance, the addition of a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene can significantly increase the rate of polymerization and lower the required applied potential. dtic.mil The growth of the polymer film is believed to occur through the electrophilic aromatic substitution of the radical cations onto neutral thiophene monomers. dtic.mil The resulting polymer films can be characterized by various techniques, including infrared spectroscopy, scanning electron microscopy, and cyclic voltammetry. dtic.mil The properties of the films, such as conductivity and morphology, are highly dependent on the polymerization conditions, including the solvent, electrolyte, and applied potential. sciforum.net

Control of Polymer Regioregularity and Molecular Architecture

The regioregularity of poly(3-alkylthiophene)s, including those derived from 3,3'-dihexyl-2,2'-bithiophene (B173766), is a critical factor determining their electronic and optical properties. Regioregularity refers to the specific orientation of the alkyl side chains along the polymer backbone. cmu.edu Head-to-tail (HT) coupling leads to a more planar conformation, which enhances π-conjugation and results in higher charge carrier mobility. cmu.edustanford.edu In contrast, head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation. cmu.edu

Several synthetic strategies have been developed to achieve high regioregularity. The Grignard Metathesis (GRIM) method, for example, involves the treatment of a 2,5-dibromo-3-alkylthiophene monomer with a Grignard reagent, followed by polymerization with a nickel catalyst. cmu.edu This method can produce poly(3-alkylthiophene)s with a high percentage of HT couplings. cmu.edu The ability to control the molecular weight and achieve narrow molecular weight distributions is also crucial for optimizing device performance. nih.gov Techniques such as externally initiated polymerizations using specific catalyst-ligand systems have demonstrated precise control over these parameters. nih.gov

Copolymerization with Diverse Monomeric Units for Tailored Properties

Copolymerization is a powerful strategy to fine-tune the properties of conjugated polymers. By incorporating different monomeric units into the polymer chain alongside this compound, it is possible to tailor the polymer's bandgap, energy levels, solubility, and morphology. ossila.comstanford.edu

For example, copolymerizing with electron-donating or electron-withdrawing monomers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. This is particularly important for applications in organic solar cells, where the energy levels of the donor and acceptor materials must be properly aligned for efficient charge separation. ossila.com The introduction of different side chains or aromatic units can also influence the polymer's packing in the solid state, which in turn affects charge transport. stanford.edu The choice of comonomer and the polymerization method both play a crucial role in determining the final properties of the copolymer. mdpi.com

Spectroscopic and Advanced Characterization Techniques for 5,5 Dibromo 3,3 Dihexyl 2,2 Bithiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For instance, in the ¹H NMR spectrum of 3,3'-Dibromo-2,2'-bithiophene (B32780), the protons on the thiophene (B33073) rings typically appear as doublets in the aromatic region. chemicalbook.com Specifically, signals have been reported at chemical shifts (δ) of 7.43 ppm (d, J=5.4 Hz, 2H) and 7.09 ppm (d, J=5.4 Hz, 2H). chemicalbook.com Similarly, for a related compound, 3,4'-Dihexyl-2,2'-bithiophene, the IUPAC name is 4-hexyl-2-(3-hexylthiophen-2-yl)thiophene. uq.edu.au The ¹³C NMR spectrum of 3,3'-Dibromo-2,2'-bithiophene shows signals at 130.8, 128.8, 127.5, and 112.6 ppm. chemicalbook.com These spectral data provide unambiguous evidence for the successful synthesis and purity of the compound. Theoretical calculations using Density Functional Theory (DFT) can also predict NMR spectra, which can then be compared with experimental data for further validation of the molecular structure. researchgate.net

Table 1: Representative ¹H NMR Data for Bithiophene Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 3,3'-Dibromo-2,2'-bithiophene | CDCl₃ | 7.43 (d, J=5.4 Hz, 2H), 7.09 (d, J=5.4 Hz, 2H) chemicalbook.com |

| 3,3'-Dibromo-2,2'-bithiophene | CDCl₃ | 7.08 (d, J=5.0 Hz, 2H), 7.40 (d, J=5.0 Hz, 2H) chemicalbook.com |

This table provides an interactive summary of representative proton NMR data for bithiophene derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic properties of this compound and its polymeric derivatives. The absorption maxima (λ_max) and the shape of the absorption bands provide insights into the extent of π-conjugation and the electronic transitions within the molecule.

For example, polymers derived from bithiophene monomers exhibit characteristic absorption bands in the visible region. The introduction of different substituents or the extension of the conjugated backbone can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. rsc.org For instance, fluorinated poly(3,4-dialkylterthiophenes) show a vibronic shoulder peak in their UV-Vis spectrum, indicating enhanced molecular ordering. ossila.com Time-dependent density functional theory (TD-DFT) calculations are often employed to simulate UV-Vis spectra and assign the observed electronic transitions. researchgate.net Studies have shown that for a B-doped 5,5′-Dibromo-2,2′-bithiophene isomer, the maximum absorption peak shifts from 292 nm to 324 nm. researchgate.net

Table 2: UV-Vis Absorption Data for Thiophene-Based Materials

| Material | Solvent/State | Absorption Maxima (λ_max) |

| B-doped 5,5′-Dibromo-2,2′-bithiophene | Calculated | 324 nm researchgate.net |

| Pure 5,5′-Dibromo-2,2′-bithiophene | Calculated | 292 nm researchgate.net |

This interactive table summarizes key UV-Vis absorption data for thiophene-based materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical and electronic states of the elements within the top 1 to 10 nm of a material's surface. cea.fr In the context of this compound and its derivatives, XPS is used to confirm the presence of bromine, sulfur, and carbon, and to study the effects of doping or chemical modification on the electronic environment of these atoms.

Studies on poly(2,2'-bithiophene) complexes have utilized XPS to investigate charge distributions. aps.org The analysis of C 1s and S 2p core-level spectra can reveal the presence of both neutral and partially charged species, with their relative amounts varying with the oxidation level of the polymer. aps.org This information is crucial for understanding the doping mechanism and the nature of the charge carriers in these conductive polymers. For instance, high-resolution XPS spectra of the C1s peak in similar materials have identified peaks corresponding to C-C/C-H, C-O, C=O, and COOH bonds. rsc.org

Cyclic Voltammetry for Redox Properties and Frontier Orbital Energy Level Determination

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of this compound and its polymers. By measuring the oxidation and reduction potentials, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. These frontier orbital energy levels are critical parameters that govern the performance of organic electronic devices.

For example, the electrochemical oxidation of 2,2'-bithiophene (B32781) and 3-bromothiophene (B43185) yields conducting polymers that can be further oxidized at less positive potentials than their corresponding monomers. electrochemsci.org The HOMO and LUMO energy levels can be calculated from the onset oxidation and reduction potentials, respectively. Fluorination of the bithiophene backbone is a known strategy to lower the HOMO energy level, which can lead to higher open-circuit voltages in organic solar cells. ossila.com

Table 3: Electrochemical Characteristics of Thiophene Monomers and Copolymers

| Compound | Oxidation Peak Potential (Epa) vs. Ag wire |

| 2,2'-bithiophene in Nitrobenzene | 1.18 V electrochemsci.org |

| 3-bromothiophene in Nitrobenzene | 1.60 V electrochemsci.org |

| (BiT-co-BrT) copolymer in Nitrobenzene | 1.05 V electrochemsci.org |

This interactive table presents a summary of the oxidation peak potentials for various thiophene-based compounds.

X-ray Diffraction (XRD) for Crystalline Structure and Molecular Packing Analysis

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure and molecular packing of materials. For semi-crystalline polymers derived from this compound, XRD patterns provide information about the degree of crystallinity, the arrangement of polymer chains, and the lamellar and π-stacking distances.

The planarity of the conjugated π-system in thiophene rings is associated with spectroscopic shifts and influences the solid-state packing. diva-portal.org For instance, the introduction of long alkyl side chains can promote molecular packing. ossila.com XRD patterns are typically recorded over a specific angular range (e.g., 2θ from 20 to 70°) to identify characteristic diffraction peaks. rsc.org The analysis of these peaks helps in understanding how processing conditions and molecular design affect the thin-film morphology, which in turn impacts charge transport and device performance.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. researchgate.net For polymers synthesized from this compound, GPC is essential for quality control and for correlating polymer chain length with physical and electronic properties.

The molecular weight of electrochemically prepared poly(3-alkylthiophene)s has been shown to increase with the applied potential in a certain range. kpi.ua GPC analysis can reveal a bimodal molecular weight distribution in some cases. kpi.ua The technique separates polymer molecules based on their effective size in solution, with larger molecules eluting first. researchgate.net Various detectors, such as refractive index (RI), viscometer, and light scattering detectors, can be used to obtain absolute molecular weight values. iitk.ac.in

Table 4: Polydispersity Index (Mw/Mn) for Different Polymerization Types

| Polymerization Type | Typical Polydispersity Index (Mw/Mn) |

| Monodisperse Polymers (e.g., proteins) | 1 researchgate.net |

| Controlled Synthetic Polymers | 1.02 to 1.10 researchgate.net |

| Step Polymerization | ~2.0 researchgate.net |

| Chain Reactions | 1.5 to 20 researchgate.net |

This interactive table provides typical polydispersity index values for different types of polymerization.

Photoluminescence Spectroscopy for Emission Characteristics and Quantum Yields

Photoluminescence (PL) spectroscopy is used to study the emissive properties of this compound derivatives and their polymers. By exciting the material with a specific wavelength of light, the resulting emission spectrum can be recorded, providing information about the emission color, efficiency (quantum yield), and excited-state dynamics.

Thiophene-based materials often exhibit intense photoluminescence. rsc.org For instance, theoretical studies on a B-doped 5,5′-Dibromo-2,2′-bithiophene isomer predicted an increase in the maximum emission peak from 392 nm to 440 nm compared to the pure molecule. researchgate.net The solvent polarity can significantly affect the emission characteristics due to charge transfer in the excited state. diva-portal.org PL spectroscopy is particularly important for applications in organic light-emitting diodes (OLEDs), where the emission properties directly determine the device performance.

Theoretical and Computational Investigations of 5,5 Dibromo 3,3 Dihexyl 2,2 Bithiophene Based Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene, DFT calculations are instrumental in determining key electronic properties.

Electronic Structure and Energy Levels:

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier molecular orbitals are crucial in determining the electronic and optical properties of the molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (E_g), is a critical parameter that influences the molecule's chemical reactivity and its potential applications in electronic devices. scielo.br For instance, a smaller energy gap generally correlates with higher chemical reactivity and easier electronic excitation. scielo.br

Studies on the parent molecule, 5,5′-Dibromo-2,2′-bithiophene, have shown that its electronic properties can be tuned. For example, doping with boron was found to decrease the HOMO-LUMO energy gap from 4.20 eV to 3.47 eV. researchgate.netpan.pl This reduction in the energy gap suggests that the doped molecule has more desirable optoelectronic properties than the pure molecule. researchgate.netpan.pl The HOMO energy level of the B-doped molecule increased by about 1.06 eV, while the LUMO energy level increased by about 0.32 eV compared to the pure molecule, indicating that the B-doped molecule has higher HOMO and LUMO levels. pan.pl This facilitates the excitation of electrons from the HOMO to the LUMO, thereby improving conductivity and enhancing reactivity. pan.pl

The introduction of substituents, such as hexyl groups in this compound, can further influence the electronic structure. The electron-donating nature of the hexyl groups can affect the electron density distribution and consequently the HOMO and LUMO energy levels.

Molecular Orbitals:

The visualization of HOMO and LUMO electronic orbitals provides a qualitative understanding of the electron distribution within the molecule. researchgate.net In bithiophene systems, the HOMO is typically a π-orbital delocalized along the conjugated backbone, while the LUMO is a π*-antibonding orbital. The addition of substituents can perturb the geometry and shape of these molecular orbitals. researchgate.net The planar structure of the bithiophene core promotes better conjugation, which can be influenced by the twisting of end groups. nih.gov

The table below summarizes key electronic properties of 5,5′-Dibromo-2,2′-bithiophene and a related doped system, as determined by DFT calculations.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) |

|---|---|---|---|

| 5,5′-Dibromo-2,2′-bithiophene (Pure) | -6.42 | -2.22 | 4.20 |

| B-doped 5,5′-Dibromo-2,2′-bithiophene | -5.36 | -1.89 | 3.47 |

Data sourced from Muz, I. & Kurban, M. (2019). researchgate.netpan.plpan.pl

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For systems based on this compound, MD simulations provide critical insights into their conformational flexibility and dynamic behavior, which are closely linked to their material properties. advanceseng.com

The conformational landscape of bithiophene derivatives is largely defined by the torsional angle between the two thiophene (B33073) rings. researchgate.net Theoretical calculations and experimental data suggest that these molecules generally prefer a non-planar conformation in non-condensed phases. rsc.org The balance between steric hindrance from substituents and the electronic stabilization from a planar, conjugated structure determines the equilibrium dihedral angle. For 2,2'-bithiophene (B32781), a prominent peak corresponding to the trans conformation has been identified. nih.gov

Different force fields, such as FF3, BHA, and OPL, can be used in MD simulations to model the behavior of poly(3-hexylthiophene) (P3HT) and related oligomers. acs.org These force fields have been tested against experimental data for properties like packing motifs and melting temperatures. acs.org MD simulations have been instrumental in studying phase transitions in P3HT, such as the transition from the more ordered form II to the often disordered form I. advanceseng.com

Prediction of Charge Transport Pathways and Carrier Mobility

The ability to transport charge carriers (electrons and holes) is a fundamental property of organic semiconductors. Theoretical modeling plays a crucial role in predicting charge transport pathways and estimating carrier mobility in materials based on this compound.

Charge transport in these materials occurs through hopping between adjacent molecules. The efficiency of this process is highly dependent on the electronic coupling between neighboring molecules and the reorganization energy associated with the charge transfer. The electronic coupling is sensitive to the relative orientation and distance between molecules, which are dictated by the solid-state packing.

Computational approaches can be used to calculate these parameters. For instance, the electronic coupling can be estimated from the overlap of the frontier molecular orbitals of adjacent molecules. The reorganization energy, which is the energy required to relax the geometry of a molecule upon gaining or losing a charge, can also be calculated using quantum chemical methods.

For polymers and oligomers derived from this compound, charge transport is expected to occur primarily along the π-stacked direction of the conjugated backbones. The hexyl side chains play a significant role in mediating the intermolecular packing and, consequently, the charge transport properties. Fluorination of the thiophene rings has been shown to lower the HOMO energy level and increase charge mobility in related polymer donors. ossila.com

Modeling of Intermolecular Interactions and Solid-State Morphologies

The performance of organic electronic devices is intimately linked to the solid-state morphology of the active material. Modeling intermolecular interactions is key to predicting and understanding the packing of molecules like this compound in the solid state.

Intermolecular interactions in thiophene-based systems are a combination of van der Waals forces, π-π stacking interactions, and potential electrostatic interactions. researchgate.net The dispersion interaction is a major source of attraction in thiophene dimers. researchgate.net Computational studies on thiophene dimers have shown that the interaction energy is highly dependent on the relative orientation of the molecules. researchgate.netacs.org

Computational models can simulate the aggregation and crystallization processes to predict the resulting morphology. acs.org These models can help to understand how processing conditions, such as solvent choice and annealing temperature, affect the final solid-state structure. rsc.org For example, MD simulations have been used to study the temperature-induced transition between different crystalline forms of P3HT. acs.org

Applications of 5,5 Dibromo 3,3 Dihexyl 2,2 Bithiophene Based Materials in Advanced Technologies

Organic Field-Effect Transistors (OFETs): Active Layer Development and Device Principles

In the realm of organic field-effect transistors (OFETs), derivatives of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene are instrumental in the creation of the active semiconductor layer. This layer is the core component of the transistor, responsible for modulating the flow of electrical current. The principle of an OFET relies on the application of a voltage to a gate electrode, which then accumulates charge carriers (either holes or electrons) at the interface between the dielectric and the organic semiconductor. This accumulation of charge carriers forms a conductive channel, allowing current to flow between the source and drain electrodes.

The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor. Materials synthesized from this compound are designed to have ordered molecular structures that facilitate efficient charge transport. ossila.com For instance, the hexyl side chains can promote self-assembly into well-organized layers, which is crucial for achieving high mobility. ossila.com The resulting polymers and small molecules often exhibit p-type (hole-transporting) or sometimes bipolar (both hole and electron-transporting) characteristics. nih.gov

| Derivative/Polymer System | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |

| DDFTTF (p-Channel semiconductor) | 0.39 | 2 x 10⁵ |

| Thioxanthone derivative with 3,6-tert-butylcarbazole | 6.8 x 10⁻⁵ (hole), 2.4 x 10⁻⁵ (electron) | Not Specified |

| Thioxanthone derivative with 2,7-di-tert-butyl-9,9-dimethylacridane | 3.1 x 10⁻⁵ (hole), 4.6 x 10⁻⁶ (electron) | Not Specified |

Table 1: Performance of OFETs based on derivatives of bithiophene structures. Data sourced from multiple studies. ossila.comnih.gov

Organic Light-Emitting Diodes (OLEDs): Emitter and Charge Transport Layer Contributions

Materials derived from this compound also play a significant role in the advancement of organic light-emitting diodes (OLEDs). In an OLED, an electric current is passed through a thin film of organic material, which then emits light. These devices are composed of several layers, including an emissive layer and charge transport layers.

Derivatives of this bithiophene can be engineered to function as either the light-emitting material itself or as part of the charge-transporting layers that facilitate the injection and movement of electrons and holes. When used in the emissive layer, the chemical structure is tuned to produce light of a specific color. For example, by extending the conjugation of the molecule, the emission can be shifted to longer wavelengths, such as orange or red. rsc.org

In the context of charge transport, these materials are designed to have appropriate energy levels (HOMO and LUMO) to ensure efficient injection of charge from the electrodes and balanced transport of both holes and electrons to the emissive layer, where they recombine to generate light. The development of bipolar transport materials is particularly important for achieving high efficiency in OLEDs. nih.gov

| Compound | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) |

| Fluorene-thiophene-benzothiadiazole derivative (Compound 2) | 1561 | 0.77 |

| Fluorene-thiophene-benzothiadiazole derivative (Compound 3) | 1425 | Not Specified |

| Fluorene-thiophene-benzothiadiazole derivative (Compound 4) | 1498 | Not Specified |

| Thioxanthone derivative with phenoxazine/acridane | Not Specified | up to 10.3 |

Table 2: Performance of OLEDs utilizing derivatives of thiophene-based structures. nih.govrsc.org

Organic Photovoltaics (OPVs): Donor Material Development and Blended Systems

In the field of organic photovoltaics (OPVs), or solar cells, materials synthesized from this compound are primarily developed as electron donor materials. smolecule.com OPVs operate on the principle of the photovoltaic effect, where light is absorbed to create excitons (bound electron-hole pairs). These excitons then diffuse to a donor-acceptor interface where they are separated into free charge carriers, which are subsequently collected at the electrodes to generate a photocurrent.

The most common OPV architecture is the bulk heterojunction (BHJ), where the donor and acceptor materials are blended together to create a large interfacial area for efficient exciton (B1674681) dissociation. Polymers derived from this compound are designed to have a high absorption coefficient in the solar spectrum and an appropriate highest occupied molecular orbital (HOMO) energy level to ensure a sufficient open-circuit voltage (Voc) when paired with a suitable acceptor material. ossila.com The hexyl side chains aid in the processability of the polymers and influence the morphology of the donor-acceptor blend, which is critical for both charge generation and transport. ossila.com

| Polymer System | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) |

| F8T2 (copolymer) with PCBMs | Not Specified | Not Specified |

| Fluorinated poly(3,4-dialkylterthiophenes) (F-PDATs) | Higher than non-fluorinated counterparts | Not Specified |

Table 3: Characteristics of OPV donor materials derived from bithiophene structures. ossila.comossila.com

Photodetector Applications: Material Design for Enhanced Quantum Efficiency

Materials based on this compound are also being explored for use in photodetectors. A photodetector is a device that converts light into an electrical signal. The performance of a photodetector is often characterized by its quantum efficiency (QE), which is the ratio of the number of charge carriers collected to the number of incident photons. evidentscientific.com

For photodetector applications, the material must exhibit strong light absorption in the desired spectral range. By modifying the chemical structure of the polymers derived from the bithiophene monomer, the absorption spectrum can be tuned. For instance, creating nanocomposite thin films by blending these polymers with other materials, such as zinc oxide (ZnO) nanoparticles, can lead to significantly enhanced quantum efficiencies. ossila.com In such systems, the organic polymer acts as the light-absorbing component, while the nanoparticles can assist in charge separation and transport. High specific detectivity, a measure of the smallest detectable signal, is another key performance metric that can be optimized through material design. ossila.com

Chemical and Biological Sensing Platforms: Material-Analyte Recognition Mechanisms

The versatility of this compound derivatives extends to the development of chemical and biological sensors. These sensors operate on the principle of a measurable change in the material's properties upon interaction with a specific analyte. The recognition mechanism often involves the binding of the target analyte to the surface of the sensing material, which in turn modulates its electrical or optical properties.

For example, organic field-effect transistors (OFETs) fabricated from these materials can be used as sensing platforms. The introduction of an analyte can alter the charge transport characteristics of the OFET, leading to a detectable change in the drain current. The long alkyl side chains on the bithiophene-based materials can promote stability in aqueous environments, making them suitable for biological sensing applications. ossila.com These sensors have demonstrated the ability to detect a range of analytes, including nitroaromatic compounds, organophosphates, and biomolecules like cysteine and glucose, at very low concentrations. ossila.com

Supramolecular Organization and Nanostructure Formation for Functional Materials

The ability of molecules to self-assemble into well-defined, ordered structures—a process known as supramolecular organization—is a key feature of materials derived from this compound. This self-assembly can lead to the formation of various nanostructures, such as nanoparticles and fibers, which are essential for creating functional materials. smolecule.com

The hexyl side chains play a crucial role in directing the supramolecular organization. ossila.com They can induce a specific packing arrangement of the polymer chains, which in turn influences the electronic properties of the material. For example, a more ordered, planar structure can enhance charge mobility by facilitating intermolecular charge hopping. ossila.comossila.com The ability to control the formation of these nanostructures is critical for optimizing the performance of electronic devices like OFETs and OPVs, where the morphology of the active layer has a profound impact on device efficiency. ossila.com

Structure Property Relationships in 5,5 Dibromo 3,3 Dihexyl 2,2 Bithiophene Derived Materials

Influence of Hexyl Side Chains on Solubility, Solution-Phase Aggregation, and Solid-State Packing

The incorporation of hexyl side chains at the 3 and 3' positions of the bithiophene unit is a critical molecular design strategy that profoundly influences the material's processability and solid-state characteristics. These alkyl chains enhance the solubility of the monomer, 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene, and the resulting polymers, such as poly(3-hexylthiophene) (P3HT), in common organic solvents like chloroform, toluene, and chlorobenzene. researchgate.net This improved solubility is essential for solution-based processing techniques, including spin-coating, drop-casting, and printing, which are vital for the fabrication of large-area electronic devices. researchgate.netnih.gov

In solution, polymers derived from this monomer exhibit a tendency to self-assemble or aggregate, a process significantly modulated by solvent quality and temperature. researchgate.net In good solvents, the polymer chains exist as random coils. However, upon cooling or the addition of a poor solvent, the chains can aggregate to form more ordered structures, often characterized as one-dimensional nanofibers. researchgate.net This pre-aggregation in solution can influence the morphology of the final thin film.

In the solid state, the hexyl side chains play a crucial role in dictating the packing of the polymer backbones. In highly regioregular P3HT, the side chains promote the formation of a well-ordered, semi-crystalline lamellar structure. ntu.edu.tw The polymer backbones arrange into planar sheets, which then stack on top of each other, a phenomenon known as π-π stacking. The hexyl chains occupy the space between these conjugated backbones, and their arrangement determines the interlayer spacing. Two primary packing polymorphs have been identified for oligo(3-hexylthiophene)s: Form I, where the side chains are not interdigitated, and Form II, where they are. nih.gov The length of the alkyl side chain is a determining factor in which polymorph is favored, with shorter chains often favoring more ordered packing arrangements. rsc.org The ordering of these side chains can undergo a reversible transition at elevated temperatures (around 60 °C for P3HT), moving from an ordered state to a more disordered one, which affects the electronic properties of the material. researchgate.net

Impact of Bromine Substituents on Electronic Properties and Reactivity

The bromine atoms at the 5 and 5' positions of the bithiophene monomer are fundamental to its utility in synthesizing conjugated polymers. These bromine substituents are not merely passive groups; they are active sites for cross-coupling polymerization reactions, such as Grignard Metathesis (GRIM) polymerization, Kumada, Stille, and Suzuki couplings. rsc.orgossila.com These reactions enable the formation of high molecular weight, regioregular polymers by controllably linking the monomer units together. rsc.org The reactivity of these bromo-functionalized positions is central to achieving the desired polymer architecture. ossila.com

From an electronic standpoint, bromine is an electron-withdrawing group. While the primary electronic properties of the final polymer are dominated by the conjugated backbone, the terminal groups of the monomer can have an influence. Theoretical studies on the related molecule 5,5'-Dibromo-2,2'-bithiophene (B15582) have shown that the presence of bromine atoms affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pan.pl In the context of the monomer, these bromine atoms are essential for the polymerization chemistry that creates the extended π-conjugated system. The electronegativity of bromine can also influence the local electronic environment. For instance, in brominated petroleum coke, it has been observed that bromine tends to bind to carbon atoms adjacent to sulfur atoms in thiophene (B33073) rings, which can enhance the loading of bromine and affect the material's properties. nih.gov This suggests that the bromine atoms in this compound are highly reactive sites for creating carbon-carbon bonds, which is their primary role in the synthesis of conjugated polymers. ossila.com

Regiochemistry and its Effect on Effective Conjugation Length and Interchain Interactions

Regiochemistry, which refers to the specific orientation of the monomer units within the polymer chain, is a critical factor that governs the properties of materials derived from this compound. The polymerization of this monomer can lead to different coupling patterns: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). researchgate.netrsc.org

A high degree of regioregularity, specifically a high percentage of HT couplings, leads to a more planar and linear polymer backbone. rsc.org This planarity maximizes the overlap of p-orbitals along the chain, resulting in a longer effective conjugation length. researchgate.net A longer effective conjugation length is associated with a smaller bandgap, which means the polymer can absorb light at longer wavelengths and generally exhibits improved electronic properties. Conversely, the presence of HH and TT couplings introduces steric hindrance between the hexyl side chains of adjacent thiophene rings, causing the backbone to twist. researchgate.netrsc.org This twisting disrupts the π-conjugation, shortens the effective conjugation length, and reduces the material's performance in electronic devices. rsc.org

Regioregularity also has a profound impact on interchain interactions. The planar backbones of highly regioregular polymers can pack closely together in the solid state, facilitating strong π-π stacking. ntu.edu.tw This ordered, lamellar packing creates efficient pathways for charge carriers to hop between adjacent polymer chains (interchain transport), which is crucial for high charge carrier mobility. ntu.edu.twrsc.org In contrast, the twisted and irregular structure of regiorandom polymers hinders close packing, leading to a more amorphous morphology with weaker interchain interactions and consequently lower charge mobility. rsc.org Studies have shown that even small changes in regioregularity, for instance from 96% to 99%, can lead to significant improvements in charge transport characteristics. researchgate.netacs.org

| Regioregularity (%) | Effect on Properties |

| >98.5% | Leads to structurally homogenous and defect-free polymers with greatly improved photonic and electronic properties. rsc.org |

| 96% - 99% | Increasing regioregularity in this range improves charge transport, with mobility increasing by a factor of 4. researchgate.netacs.org |

| 93% | Lower regioregularity results in reduced structural coherence and lower charge mobility compared to higher regioregularity samples. researchgate.net |

| 80% | Corresponds to a final melting temperature of 192 °C and a lamellar thickness of 11 nm. acs.org |

| 50:50 HT/HH | A totally regiorandom polymer with hindered chain packing and reduced conductivity. rsc.orgacs.org |

Conformation and Planarity of Bithiophene Units within Conjugated Backbones

The conformation of the bithiophene units within the polymer backbone is a key determinant of the material's electronic properties. The ideal conformation for maximum electronic delocalization is a fully planar, or anti-conformation, where the dihedral angle between the two thiophene rings is 180°. However, in reality, thermal energy and steric interactions cause torsional rotations around the C-C bond connecting the thiophene rings. ntu.edu.tw

In polymers derived from this compound, the planarity of the backbone is primarily influenced by the regiochemistry and the presence of the hexyl side chains. As discussed, head-to-head (HH) linkages introduce significant steric clash between the side chains, forcing the bithiophene units to adopt a more twisted conformation, which disrupts π-conjugation. researchgate.netrsc.org In highly regioregular head-to-tail (HT) polymers, the steric hindrance is minimized, allowing the backbone to adopt a more planar conformation. rsc.org This increased planarity enhances the effective conjugation length and improves charge transport along the polymer chain (intrachain transport). ntu.edu.tw

Even in regioregular polymers, the hexyl side chains can influence the planarity. At room temperature, the side chains in crystalline domains are relatively ordered, which helps to lock the backbone into a planar conformation. researchgate.net However, at elevated temperatures, the side chains become more mobile and disordered, which can lead to increased torsional rotations in the backbone and a decrease in planarity. researchgate.net This phenomenon is linked to the thermochromic effects observed in these materials. Furthermore, interactions with solvents during film formation can also affect the final conformation of the polymer chains in the solid state. nih.gov Theoretical calculations have shown that the charge mobility along the polymer chain is highly sensitive to the torsional angle between conjugated segments, decreasing as the angle deviates from planarity. ntu.edu.tw

Correlation between Molecular Packing, Film Morphology, and Charge Transport Efficiency

The efficiency of charge transport in materials derived from this compound is intrinsically linked to the solid-state arrangement of the polymer chains, encompassing both the molecular-level packing and the larger-scale film morphology. osti.gov High charge carrier mobility, a key parameter for device performance, is achieved when there are efficient pathways for charge carriers to move both along individual polymer chains (intrachain) and between adjacent chains (interchain). ntu.edu.twumons.ac.be

Highly regioregular P3HT self-assembles into a semi-crystalline morphology consisting of ordered crystalline domains embedded within a more disordered amorphous matrix. ntu.edu.twresearchgate.net In the crystalline regions, the polymer chains adopt a planar conformation and pack in a lamellar structure with close π-π stacking distances (typically around 3.8 Å). This close packing is highly favorable for interchain charge hopping and is a primary reason for the high mobility observed in these materials. researchgate.net The orientation of these crystalline domains relative to the substrate is also critical. An "edge-on" orientation, where the π-stacking direction is in the plane of the substrate, is generally believed to be more favorable for charge transport in field-effect transistors. nih.gov

| Parameter | Correlation with Charge Transport | Typical Values/Observations |

| Regioregularity | Higher regioregularity leads to better packing and higher mobility. researchgate.netacs.org | Mobilities can increase from 10⁻⁵ cm²/Vs for regiorandom P3HT to over 0.1 cm²/Vs for highly regioregular P3HT. ntu.edu.tw |

| Molecular Weight | Higher molecular weight generally improves mobility by creating "tie chains" between crystalline domains. stanford.eduresearchgate.net | Mobility can increase by orders of magnitude as molecular weight increases. ntu.edu.tw |

| Crystallinity | Higher crystallinity provides more ordered pathways for charge transport. core.ac.uk | Thermal annealing can increase crystallinity and hole mobility by several orders of magnitude. core.ac.uk |

| π-π Stacking Distance | Closer stacking facilitates interchain charge hopping. | Typically around 3.8 Å in crystalline P3HT. |

| Film Morphology | Fibrillar networks with good connectivity between domains are beneficial. umons.ac.be | Different solvents and deposition methods lead to varied morphologies (e.g., nanorods vs. isotropic nodules). stanford.edu |

Thermochromic Effects in Polymeric Derivatives and their Structural Basis

Polymeric derivatives of this compound, most notably poly(3-hexylthiophene), often exhibit thermochromism, which is a reversible change in color upon heating or cooling. This phenomenon is a direct consequence of structural changes occurring at the molecular level.

In the solid state at lower temperatures, the P3HT chains are well-ordered in crystalline domains with a high degree of planarity in the conjugated backbone. This planar conformation allows for a long effective conjugation length, resulting in a small energy gap between the HOMO and LUMO. Consequently, the material absorbs light at longer wavelengths, typically in the red-orange part of the spectrum, and appears dark red or purple.

As the temperature is increased, the polymer undergoes a transition. This is not a full melting of the polymer but rather a disordering of the hexyl side chains. researchgate.net The increased thermal energy causes the side chains to become more mobile and conformationally disordered. This side-chain "melting" reduces the packing constraints on the main chain, allowing for torsional rotations to occur between the thiophene rings. ntu.edu.tw The introduction of these twists and defects in the backbone disrupts the π-conjugation and shortens the effective conjugation length. A shorter conjugation length leads to a larger HOMO-LUMO gap, causing the absorption spectrum to shift to shorter wavelengths (a blueshift). As a result, the polymer absorbs more in the yellow-green region and appears yellow or orange at higher temperatures. This transition is reversible; upon cooling, the side chains reorder, forcing the backbone back into a more planar conformation and restoring the original color. This thermochromic effect is a clear visual indicator of the strong coupling between the side-chain conformation and the electronic structure of the conjugated backbone. ntu.edu.tw

Emerging Research Frontiers and Future Prospects

Integration into Multi-component Organic Semiconductor Systems for Synergistic Effects

A major frontier in organic electronics is the design of multi-component systems where different molecules work together to achieve enhanced performance. Bithiophene derivatives like 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene are prime candidates for integration into such systems, typically as electron-donating units.

These systems often follow a donor-acceptor (D-A) architecture to facilitate charge separation and transport. nih.gov For instance, bithiophene units have been successfully copolymerized with electron-deficient moieties like isoindigo to create D-A polymers for organic field-effect transistors (OFETs). researchgate.net Similarly, bithiophene imide (BTI)-based n-type polymers have been synthesized, demonstrating that fusing BTI dimers can lead to smaller band gaps, higher crystallinity, and improved electron mobility in transistors. nih.gov When blended with a polymer donor, these BTI-based polymers have achieved high power conversion efficiencies in all-polymer solar cells. nih.gov The synergy arises from combining the properties of the bithiophene donor with a suitable acceptor to tune the material's electronic structure, morphology, and ultimately, device performance. acs.org

| System Type | Bithiophene Derivative Role | Acceptor/Other Component | Device | Key Performance Metric | Source |

|---|---|---|---|---|---|

| All-Polymer Solar Cell | Fused Bithiophene Imide (Acceptor) | PTB7-Th (Donor) | All-PSC | PCE of 6.85% | nih.gov |

| Organic Solar Cell | PTB7-FTh (Donor Polymer) | ITIC (Non-fullerene Acceptor) | OPV | PCE of 9.1% | acs.org |

| Organic Transistor | DDFTTF (p-Channel Semiconductor) | N/A (Single Component) | OFET | Mobility of 0.39 cm²/Vs | ossila.com |

| Organic Transistor | BTT Core with Alkyl-Thiophene | N/A (Single Component) | OFET | Mobility up to 0.057 cm²/Vs | rsc.org |

Design of Advanced Device Architectures Leveraging Bithiophene Derivatives

Researchers are continually designing novel device architectures to maximize the potential of organic semiconductors derived from bithiophenes. The inherent properties of these materials—such as their semiconducting nature, flexibility, and processability—make them suitable for a range of electronic applications. marketpublishers.com

Key device types include:

Organic Field-Effect Transistors (OFETs): Bithiophene derivatives are widely used as the active p-channel semiconductor in OFETs. ossila.comrsc.org Advanced architectures focus on improving charge carrier mobility and device stability, sometimes through the use of solution-shearing methods to enhance molecular packing and thin-film crystallinity. rsc.org

Organic Photovoltaics (OPVs): In OPVs, materials derived from bithiophenes typically function as the electron donor in a bulk heterojunction structure, mixed with an electron acceptor. whiterose.ac.uk Future designs aim to optimize this donor-acceptor interface for more efficient exciton (B1674681) dissociation and charge collection.

Organic Light-Emitting Diodes (OLEDs): Polymers incorporating bithiophene units, such as F8T2, can be used as yellow emitters in OLED devices. ossila.com

Organic Electrochemical Transistors (OECTs): By adding specific side chains, such as glycolated groups, to the bithiophene backbone, researchers can create materials with enhanced performance in OECTs, which are particularly useful for sensing applications. ossila.com These modifications can lead to high currents, sharp subthreshold switching, and fast switching speeds. ossila.com

Exploration of Novel Application Domains Beyond Traditional Organic Electronics

The unique properties of polythiophenes and their derivatives are enabling their use in a growing number of fields beyond conventional electronics. The ability to functionalize the bithiophene core allows for the fine-tuning of properties for specific, novel applications.

| Application Domain | Relevant Property | Example/Function | Source |

|---|---|---|---|

| Biomedical and Biosensors | Biocompatibility, Conductivity | Used in DNA and gene delivery applications, and as materials for chemical biosensors. | nih.govnih.gov |

| Water Purification | High Surface Area, Adsorption Sites | Act as highly promising adsorbent and photocatalyst materials for removing pollutants from water. | researchgate.net |

| Energy Storage | Electrochemical Properties | Used in batteries and supercapacitors due to reversible ion-sorption capability. | marketpublishers.comphysicsjournal.net |

| Electrochromic Materials | Change in Optical Properties with Voltage | Bithiophene units have a significant influence on electrochromism, allowing for color changes. | mdpi.com |

| Chemical Sensors | Sensitivity to Environmental Changes | Used to detect gases like NO₂ at low temperatures. | physicsjournal.net |

| Corrosion Inhibition | Adsorption onto Metal Surfaces | Novel cationic aryl bithiophene/terthiophene derivatives act as mixed-type corrosion inhibitors for carbon steel. | nih.gov |

These emerging applications leverage the thermal and environmental stability of polythiophenes, as well as their high charge density and porous structure. researchgate.netphysicsjournal.net For example, their delocalized electronic structure makes them sensitive to environmental variations, a key feature for chemical sensors. nih.gov In biomedical fields, polythiophene derivatives are being explored as substitutes for traditional materials in biosensors and even as potential components in drug delivery systems. nih.gov

Advanced Computational Design and Predictive Modeling for Next-Generation Materials Development

Computational chemistry is becoming an indispensable tool for accelerating the design of new materials, and bithiophene derivatives are a major subject of this research. Density Functional Theory (DFT) and other modeling techniques allow researchers to predict the electronic and optical properties of new molecules before they are synthesized, saving significant time and resources. mdpi.com

Key areas of computational research include:

Predicting Molecular Properties: DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, band gaps, and absorption spectra of new bithiophene-based dyes and polymers. mdpi.commdpi.com This helps in pre-screening candidates for applications like solar cells. whiterose.ac.uk

Modeling Self-Assembly: Optimized force fields are used in molecular dynamics simulations to predict how polythiophene chains will self-assemble. boisestate.edunih.gov These models can predict how factors like solvent quality and temperature affect the structural order, which is crucial for device performance. boisestate.edunih.gov

Structure-Property Relationships: Computational studies help elucidate the relationship between a molecule's structure—such as the type and position of substituent groups—and its properties. This understanding guides the rational design of molecules with desired characteristics.

Machine Learning: Machine learning models are being developed to screen large numbers of potential donor and acceptor molecules to identify promising candidates for photovoltaic applications, expediting the discovery of new high-performance materials. researchgate.net

Through these predictive models, scientists can more effectively design the next generation of bithiophene-based materials with tailored properties for high-efficiency solar cells, transistors, and other advanced technologies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential functionalization of the bithiophene core. Key steps include:

-

Thiophene bromination : Selective bromination at the 5,5' positions using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., temperature, catalyst) to avoid over-bromination .

-

Alkyl chain introduction : Dihexyl groups are introduced at the 3,3' positions via cross-coupling reactions (e.g., Kumada or Stille couplings) using hexyl Grignard or organotin reagents. Solvent polarity and catalyst choice (e.g., Pd-based) critically influence yield .

-

Purification : Column chromatography or recrystallization ensures purity, monitored by thin-layer chromatography (TLC) .

- Optimization Strategies :

-

Temperature control : Lower temperatures (0–25°C) minimize side reactions during bromination.

-

Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for alkylation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Structural Analysis :

- Single-crystal X-ray diffraction : Resolves molecular geometry, confirming bromine and hexyl substituent positions (e.g., bond angles, dihedral angles between thiophene rings) .

- NMR spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihexyl chain integration, aromatic protons) .